

2,2-Dimethylcyclohexanone chemical properties

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Compound of Interest

Compound Name: **2,2-Dimethylcyclohexanone**

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An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of **2,2-Dimethylcyclohexanone**

Introduction

2,2-Dimethylcyclohexanone (CAS No. 1193-47-1) is a fascinating and synthetically valuable organic compound.^{[1][2]} As a sterically hindered ketone, its reactivity profile is distinct from that of its non-alkylated or mono-alkylated counterparts. The presence of a gem-dimethyl group at the α -position to the carbonyl not only imposes significant steric constraints but also dictates the regioselectivity of enolate formation, making it a predictable and powerful building block in complex molecule synthesis. This guide provides an in-depth exploration of the core chemical properties, spectroscopic signatures, reactivity, and strategic applications of **2,2-Dimethylcyclohexanone**, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. We will delve into the causality behind its chemical behavior and provide practical, field-proven insights into its synthetic manipulation.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of **2,2-Dimethylcyclohexanone** are summarized below. These properties are essential for its handling, purification, and use in various reaction conditions.

Property	Value	Source(s)
CAS Number	1193-47-1	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₁₄ O	[1] [2] [3]
Molecular Weight	126.20 g/mol	[2] [3]
Appearance	Clear colorless to yellow liquid	[1] [4]
Melting Point	-20 °C to -21 °C	[1] [5]
Boiling Point	169-170 °C (at 768 mmHg)	[1]
Density	0.912 g/mL at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.448	[1]
Flash Point	50 °C (122 °F)	[1] [3]
Solubility	Soluble in chloroform, dichloromethane	[1]

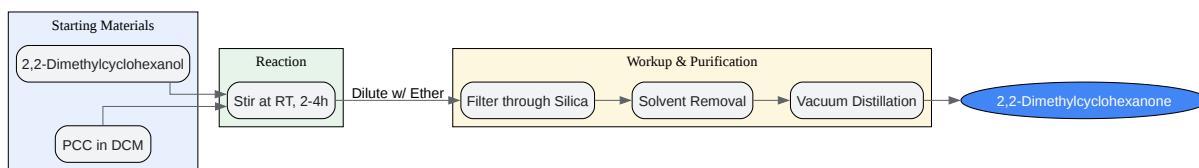
Synthesis of 2,2-Dimethylcyclohexanone

The synthesis of **2,2-Dimethylcyclohexanone** is most commonly achieved through two primary routes: the oxidation of the corresponding alcohol or the exhaustive methylation of a less substituted cyclohexanone. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Oxidation of 2,2-Dimethylcyclohexanol

A reliable and common laboratory-scale synthesis involves the oxidation of 2,2-dimethylcyclohexanol. This precursor alcohol can be prepared via Grignard reaction on cyclohexanone, though it is also commercially available. The oxidation step requires a reagent that can efficiently convert the secondary alcohol to a ketone without promoting side reactions, such as rearrangement, which can be a risk with sterically hindered substrates under acidic conditions.[\[6\]](#) Pyridinium chlorochromate (PCC) is an effective choice for this transformation due to its mild, non-acidic nature.

- Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM).
- Reagent Addition: Pyridinium chlorochromate (PCC) (1.5 equivalents) is added to the DCM, followed by a small amount of powdered Celite or silica gel. The Celite acts as a support and simplifies the workup by adsorbing the chromium byproducts.
- Substrate Addition: A solution of 2,2-dimethylcyclohexanol (1.0 equivalent) in a minimal amount of anhydrous DCM is added dropwise to the stirred PCC suspension at room temperature.
- Reaction Monitoring: The reaction is typically exothermic. The mixture is stirred at room temperature for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting alcohol.
- Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a short pad of silica gel or Florisil to remove the dark chromium residues.
- Purification: The filtrate is concentrated under reduced pressure. The resulting crude oil is then purified by vacuum distillation or flash column chromatography to yield pure **2,2-Dimethylcyclohexanone**.



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Caption: Workflow for the synthesis of **2,2-Dimethylcyclohexanone** via PCC oxidation.

Spectroscopic Analysis

The structure of **2,2-Dimethylcyclohexanone** gives rise to a distinct and predictable spectroscopic fingerprint.[\[7\]](#) Understanding these spectral features is crucial for reaction monitoring and product characterization.

Spectroscopy	Key Features and Interpretation
¹ H NMR	~2.4 ppm (t, 2H): Protons at C6 (α' to carbonyl). ~1.9 ppm (m, 2H): Protons at C3 (γ to carbonyl). ~1.7 ppm (m, 4H): Protons at C4 and C5 (β to carbonyl). ~1.1 ppm (s, 6H): Singlet for the two equivalent methyl groups at C2. The absence of α -protons at C2 simplifies the spectrum significantly.
¹³ C NMR	~215 ppm: Carbonyl carbon (C1). ~45 ppm: Quaternary carbon (C2). ~40 ppm: Methylene carbon α' to carbonyl (C6). ~35 ppm: Methylene carbon (C3). ~27 ppm: Methyl carbons. ~22 ppm: Methylene carbons (C4, C5).
IR Spectroscopy	~1705 cm ⁻¹ : Strong, sharp absorption characteristic of a saturated six-membered ring ketone (C=O stretch). The gem-dimethyl group does not significantly shift this frequency compared to cyclohexanone.
Mass Spec (EI)	126 (M ⁺): Molecular ion peak. 111: Loss of a methyl group ([M-15] ⁺). 83: McLafferty rearrangement product or related fragmentation. 70, 69: Further fragmentation products. [8] [9] [10]

Chemical Reactivity and Mechanistic Insights

The reactivity of **2,2-Dimethylcyclohexanone** is dominated by the steric hindrance imposed by the gem-dimethyl group at the C2 position. This structural feature is not merely a passive obstruction; it actively directs the course of many reactions.

Enolate Formation: A Case of Absolute Regioselectivity

Perhaps the most significant aspect of **2,2-Dimethylcyclohexanone**'s reactivity is its behavior upon treatment with a base. Unlike ketones with protons on both α -carbons (e.g., 2-methylcyclohexanone), which can form both kinetic and thermodynamic enolates, **2,2-Dimethylcyclohexanone** has no protons at the C2 position.[\[11\]](#) Consequently, deprotonation can only occur at the C6 position.

This absolute regioselectivity is a powerful tool in synthesis. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) quantitatively generates a single enolate regioisomer. This predictability eliminates the formation of isomeric byproducts in subsequent alkylation or acylation reactions, streamlining purification and improving yields.

Caption: Regioselective enolate formation from **2,2-Dimethylcyclohexanone**.

Nucleophilic Addition to the Carbonyl

The gem-dimethyl group at C2 provides significant steric shielding to one face of the carbonyl group. This influences the trajectory of incoming nucleophiles in reactions such as Grignard additions, reductions with hydrides, and Wittig reactions. The approach of the nucleophile is preferentially from the less hindered face (anti to the methyl groups), which can lead to a degree of diastereoselectivity in the formation of the corresponding tertiary alcohol.

A notable reaction is the Mg-TiCl₄-catalyzed CH₂-transfer using CH₂Cl₂.[\[1\]](#)[\[12\]](#) This process, a type of methylenation, is influenced by the steric environment of the ketone.

Applications in Research and Drug Development

The unique structural and reactivity profile of **2,2-Dimethylcyclohexanone** makes it a valuable intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical sector.[\[13\]](#)

- Janus Kinase (JAK) Inhibitors: **2,2-Dimethylcyclohexanone** is used as a reagent in the preparation of selective Janus kinase inhibitors.[\[4\]](#) These inhibitors are a class of drugs targeted for the treatment of autoimmune diseases like rheumatoid arthritis and organ transplant rejection. The rigid, well-defined stereochemistry provided by the

dimethylcyclohexane core is often crucial for achieving specific binding to the kinase active site.

- **Retinoid Analogs:** The compound serves as a starting material for synthesizing ring-demethylated analogs of 9-cis-retinoic acid.^[4] Retinoids are involved in vision, cell growth, and differentiation, and their analogs are investigated for applications in oncology and dermatology. The predictable enolate chemistry of **2,2-Dimethylcyclohexanone** allows for the controlled construction of the polyene side chain characteristic of these molecules.
- **General Organic Synthesis:** It is employed in the preparation of other synthetic intermediates, such as 6,6-dimethyl-1-vinylcyclohexene.^{[1][12]} Its role as a sterically hindered ketone makes it a useful substrate for studying reaction mechanisms and developing new synthetic methodologies.^[1]

Conclusion

2,2-Dimethylcyclohexanone is more than just a simple cyclic ketone. Its defining feature—the gem-dimethyl group at the α -position—imparts a unique combination of steric hindrance and absolute regiocontrol in enolate formation. This predictable reactivity profile minimizes the formation of unwanted isomers, a critical advantage in multi-step syntheses where purification can be a significant challenge. For researchers and drug development professionals, **2,2-Dimethylcyclohexanone** represents a reliable and powerful building block for constructing complex molecular architectures, enabling the efficient synthesis of targeted therapeutics and other advanced materials.

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